molecular formula C17H13BrN2O2 B2812038 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034429-27-9

2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2812038
CAS No.: 2034429-27-9
M. Wt: 357.207
InChI Key: AMAUDQAAVVFZQJ-UHFFFAOYSA-N
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Description

2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a furan ring, a pyridine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by coupling reactions to introduce the furan and pyridine rings. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
  • 2-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
  • 2-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Uniqueness

2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom and the furan ring can influence its binding affinity and selectivity towards molecular targets .

Properties

IUPAC Name

2-bromo-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c18-16-4-2-1-3-15(16)17(21)20-9-12-7-14(10-19-8-12)13-5-6-22-11-13/h1-8,10-11H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAUDQAAVVFZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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